molecular formula C12H13N5Na3O13P3 B8117606 trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B8117606
M. Wt: 597.15 g/mol
InChI Key: SLVVSIUNIVFLJS-AZIZZYAFSA-K
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Description

GS-443902 (trisodium) is a potent viral RNA-dependent RNA polymerase inhibitor. It is the active triphosphate metabolite of remdesivir, a well-known antiviral drug. GS-443902 (trisodium) is particularly effective against respiratory syncytial virus and hepatitis C virus, with inhibitory concentrations of 1.1 micromolar and 5 micromolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

GS-443902 (trisodium) is synthesized from its parent compound, GS-441524. The synthesis involves the phosphorylation of GS-441524 to form GS-443902. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of GS-443902 (trisodium) involves large-scale phosphorylation processes. The compound is often produced in its stable salt form to ensure its stability and efficacy. The production process is optimized to yield high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

GS-443902 (trisodium) primarily undergoes phosphorylation reactions. It can also participate in hydrolysis and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major product formed from the phosphorylation of GS-441524 is GS-443902 (trisodium). Hydrolysis can lead to the formation of GS-441524, while reduction reactions can yield various reduced forms of the compound .

Scientific Research Applications

GS-443902 (trisodium) has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of phosphorylation reactions.

    Biology: Employed in the study of viral replication mechanisms.

    Medicine: Investigated for its antiviral properties, particularly against respiratory syncytial virus and hepatitis C virus.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

GS-443902 (trisodium) exerts its effects by inhibiting viral RNA-dependent RNA polymerase. It acts as a pseudosubstrate, incorporating into the nascent viral RNA and causing premature termination of RNA synthesis. This inhibition effectively halts viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GS-443902 (trisodium) is unique due to its high potency and stability in its trisodium salt form. It is more effective in inhibiting viral RNA polymerase compared to its parent compound, GS-441524, and its prodrug, remdesivir .

Properties

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVSIUNIVFLJS-AZIZZYAFSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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